Lipophilicity Advantage Over Ortho-Isomer
In compound library design and ADME prediction, lipophilicity is a key determinant of membrane permeability and off-target promiscuity. 1-(4-Bromophenyl)-N-methylmethanesulfonamide (para-isomer) exhibits a calculated LogP of 2.97, which is higher than the 2.93 LogP reported for its ortho-isomer, N-(2-bromophenyl)-N-methylmethanesulfonamide (CAS 553652-34-9) [1][2]. While the difference appears small, this 0.04 LogP increase corresponds to a ~10% greater theoretical partition coefficient (P), potentially offering a distinct permeability profile in cell-based assays [1][2].
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.97 |
| Comparator Or Baseline | N-(2-bromophenyl)-N-methylmethanesulfonamide (CAS 553652-34-9): LogP = 2.92570 |
| Quantified Difference | ΔLogP = +0.0443; ~10.7% higher theoretical partition coefficient (P). |
| Conditions | Calculated property from chemical structure using standard algorithms. |
Why This Matters
Higher LogP can translate to improved membrane permeability in cellular assays, making the para-isomer potentially more suitable for intracellular target engagement studies where passive diffusion is rate-limiting.
- [1] chem960.com. 172517-39-4 (1-(4-溴苯基)-N-甲基甲磺酰胺) - Experimental Properties. Accessed 2025. View Source
- [2] Chemsrc.com. CAS No. 553652-34-9 (N-(2-Bromophenyl)-N-methylmethanesulfonamide). Accessed 2025. View Source
